molecular formula C15H15N5S B2928188 N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine CAS No. 1209969-02-7

N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine

Cat. No.: B2928188
CAS No.: 1209969-02-7
M. Wt: 297.38
InChI Key: OQYGKRWZQLIGPR-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 5 with a 2-amino-4-pyrimidinyl group and at position 2 with an N-(4-methylphenyl)amine moiety. Its structure combines pyrimidine and thiazole heterocycles, which are common in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-4-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-9-3-5-11(6-4-9)19-15-18-10(2)13(21-15)12-7-8-17-14(16)20-12/h3-8H,1-2H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYGKRWZQLIGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C3=NC(=NC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine, often referred to as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of heterocyclic compounds that have shown promise in various therapeutic applications, particularly in oncology and antiviral treatments.

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Inhibition of Protein Kinases : Compounds similar to this thiazole derivative have been shown to inhibit key protein kinases such as EGFR and CDK2, which are critical in cancer cell proliferation. A study reported that certain thiazole derivatives induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cell lines .
  • Case Study : In vitro studies demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, with IC50_{50} values indicating effective inhibition of cell growth. For example, one derivative showed an IC50_{50} of 6.10 ± 0.4 μM against MCF-7 breast cancer cells .

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Thiazole derivatives have been explored as inhibitors against various viral targets:

  • Mechanism of Action : The interaction with viral enzymes may inhibit their activity, thereby preventing viral replication. A study highlighted that certain thiazole compounds demonstrated efficacy against HIV reverse transcriptase .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways:

  • PKMYT1 Inhibition : A related study identified potent inhibitors of PKMYT1, a regulator of CDK1 phosphorylation. The compounds demonstrated IC50_{50} values ranging from 0.011 μM to 4.1 μM, showcasing their potential as therapeutic agents for cancers associated with DNA damage response .

Table 1: Biological Activity Overview

Activity TypeTarget Enzyme/Cell LineIC50_{50} Value (μM)Reference
AnticancerMCF-7 (breast cancer)6.10 ± 0.4
AntiviralHIV reverse transcriptaseVaries
Enzyme InhibitionPKMYT10.011 - 4.1

Comparison with Similar Compounds

Structural Analogues

Compound 1 : (N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine)
  • Structure : Replaces the pyrimidinyl group with pyridinyl.
  • Key Difference : Lack of pyrimidine reduces kinase-targeting specificity compared to the target compound.
Compound 18 (CYC116) : 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine
  • Structure: Shares the thiazole-pyrimidine scaffold but substitutes the 4-methylphenyl group with a morpholinophenyl group.
  • Activity : Potent Aurora kinase inhibitor (Ki = 8.0–9.2 nM) with oral bioavailability and in vivo anticancer efficacy .
  • Comparison: The morpholino group enhances solubility but reduces lipophilicity (ALogP ~2.5) versus the target compound’s 4-methylphenyl group (predicted ALogP ~3.2).
Compound 15 : 4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
  • Structure : Inverts the thiazole-pyrimidine linkage and adds a morpholine group.
  • Properties : Higher polarity due to morpholine, with ALogP ~1.8 vs. the target’s ~3.2. Likely reduced blood-brain barrier penetration .
AB3 : 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
  • Structure : Replaces pyrimidine with a triazole-sulfanylbenzamide chain.
  • Activity : Structural similarity score of 0.85 vs. the target compound; lower kinase affinity (ΔG = -5.75 kcal/mol) due to lack of pyrimidine .

Pharmacological and Functional Comparisons

Parameter Target Compound Compound 18 (CYC116) Compound 1 AB3
Primary Target Kinases (hypothesized) Aurora A/B kinases PfAtg8-PfAtg3 interaction Kinases/antimicrobial targets
Binding Affinity (Ki) Not reported 8.0–9.2 nM Not quantified ΔG = -5.75 kcal/mol
ALogP ~3.2 (estimated) 2.5 ~2.8 3.5853
Oral Bioavailability Unknown Yes (phase I clinical trials) Unknown No data
Synthetic Yield Not reported 47% (via chromatography) 68% (via DCM extraction) Not reported

Binding Mode and Selectivity

  • The 2-amino group on the pyrimidine in the target compound likely interacts with kinase ATP-binding pockets via hydrogen bonding, similar to Compound 18’s morpholino group .
  • Substitution at the para-position of the aniline (4-methylphenyl) enhances hydrophobic interactions, as seen in Aurora kinase inhibitors .

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